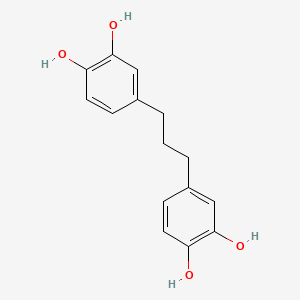![molecular formula C21H16O2S B14335519 2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione CAS No. 101220-45-5](/img/structure/B14335519.png)
2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a thioxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound through a Corey–Chaykovsky reaction . This reaction is known for its efficiency in forming spiro compounds with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into enzyme active sites or interact with proteins, potentially inhibiting their function. The cyclopropane ring and thioxanthene core play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar spiro structure but with a fluorene core instead of thioxanthene.
Spiro[acridine-9,9’-fluorene]: Contains an acridine and fluorene core, used in photoluminescent materials.
Uniqueness
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is unique due to its combination of a cyclopropane ring and a thioxanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
101220-45-5 |
|---|---|
Formule moléculaire |
C21H16O2S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-phenylspiro[cyclopropane-1,9'-thioxanthene] 10',10'-dioxide |
InChI |
InChI=1S/C21H16O2S/c22-24(23)19-12-6-4-10-16(19)21(17-11-5-7-13-20(17)24)14-18(21)15-8-2-1-3-9-15/h1-13,18H,14H2 |
Clé InChI |
SRVORAMSTCAHNL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C12C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


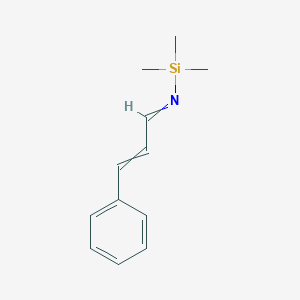
![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)

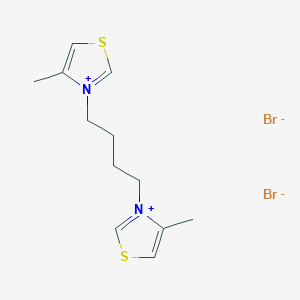
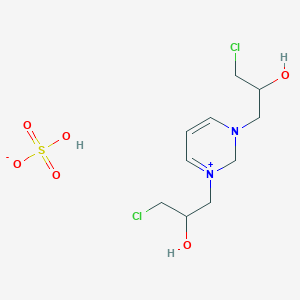
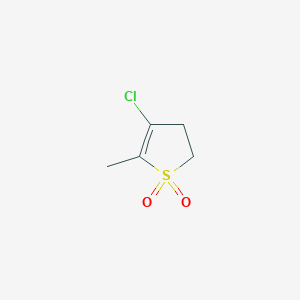
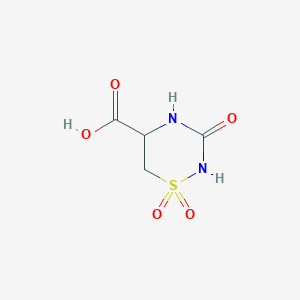
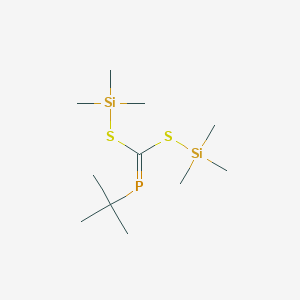
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
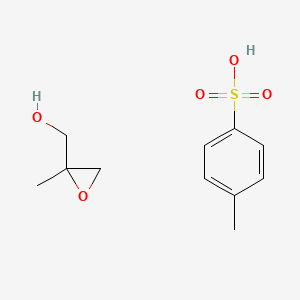
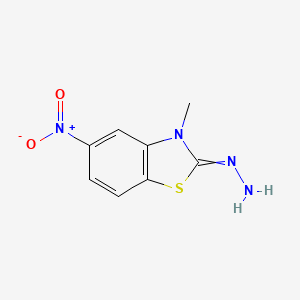
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
